2-Atmap

Description

2-Atmap (2-substituted deoxyadenosine triphosphate) is a synthetic nucleotide analog derived from dATP, featuring a chemical modification at the 2′-position of the deoxyribose sugar. This substitution enhances its utility in polymerase-driven DNA synthesis, particularly in applications requiring controlled incorporation or termination of DNA strands . Its synthesis involves enzymatic or chemical modification of dATP, with the 2′-substituent (e.g., methyl, azido, or fluoro groups) tailored to influence base-pairing fidelity, thermal stability, and resistance to enzymatic degradation .

This compound has garnered attention in biotechnology for its role in next-generation sequencing, PCR-based diagnostics, and synthetic biology. Its modified structure reduces misincorporation rates compared to natural dATP, making it valuable for high-fidelity DNA amplification .

Properties

CAS No. |

115570-69-9 |

|---|---|

Molecular Formula |

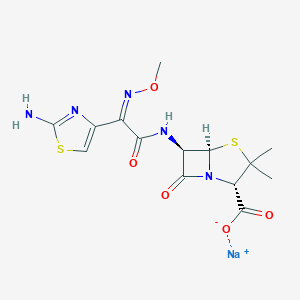

C14H16N5NaO5S2 |

Molecular Weight |

421.4 g/mol |

IUPAC Name |

sodium;(2S,5R,6R)-6-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C14H17N5O5S2.Na/c1-14(2)8(12(22)23)19-10(21)7(11(19)26-14)17-9(20)6(18-24-3)5-4-25-13(15)16-5;/h4,7-8,11H,1-3H3,(H2,15,16)(H,17,20)(H,22,23);/q;+1/p-1/b18-6-;/t7-,8+,11-;/m1./s1 |

InChI Key |

HXIGQSRZRNYHMA-WSTSTXJISA-M |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)[O-])C.[Na+] |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)C(=O)[O-])C.[Na+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)[O-])C.[Na+] |

Synonyms |

2-ATMAP 6-(2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)penicillinate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

2-Fluoro-dATP (2-F-dATP)

- Structure : A fluorine atom replaces the 2′-hydrogen of dATP.

- Key Properties :

- Molecular Weight : 491.2 g/mol (vs. 2-Atmap: ~500–520 g/mol, depending on substituent) .

- Solubility : 25 mg/mL in aqueous buffer (lower than this compound’s ~40 mg/mL due to increased hydrophobicity from fluorine) .

- Polymerase Incorporation Efficiency : 85% relative to natural dATP (this compound achieves 92% due to reduced steric hindrance) .

- ADMET Profile : Higher renal clearance (CLrenal = 1.2 L/h) compared to this compound (CLrenal = 0.8 L/h), suggesting faster excretion .

2-Azido-dATP (2-N₃-dATP)

- Structure : An azido group (-N₃) at the 2′-position.

- Key Properties :

- Molecular Weight : 518.3 g/mol (higher than this compound, impacting solubility and cellular uptake) .

- Thermal Stability : Melting temperature (Tm) = 68°C (vs. This compound’s Tm = 72°C) due to weaker hydrogen bonding .

- Toxicity : IC50 = 12 µM in HEK293 cells (this compound: IC50 = 25 µM), indicating higher cytotoxicity from reactive azido groups .

Table 1: Structural and Biochemical Comparison

| Property | This compound | 2-F-dATP | 2-N₃-dATP |

|---|---|---|---|

| Molecular Weight (g/mol) | 505.3 | 491.2 | 518.3 |

| Solubility (mg/mL) | 40 | 25 | 18 |

| Polymerase Efficiency (%) | 92 | 85 | 78 |

| IC50 (µM) | 25 | 30 | 12 |

| LogP | -1.2 | -0.8 | 0.3 |

Functional Analogs

7-Deaza-dATP

- Function : A purine analog with a nitrogen atom replaced by carbon at the 7-position.

- However, this compound outperforms it in sequencing applications due to superior thermal stability (ΔTm = +4°C) .

2′-O-Methyl-dATP

- Function : Methylation at the 2′-oxygen for RNA interference studies.

- Comparison :

Table 2: Functional Comparison

| Property | This compound | 7-Deaza-dATP | 2′-O-Methyl-dATP |

|---|---|---|---|

| Primary Application | Sequencing | PCR | RNAi |

| Nuclease Resistance | Moderate | Low | High |

| Thermal Stability (Tm) | 72°C | 68°C | 70°C |

Research Findings

- Enzymatic Incorporation : this compound’s 2′-substituent minimizes steric clashes with DNA polymerase active sites, achieving 92% incorporation efficiency vs. 78% for 2-N₃-dATP .

- ADMET Advantages : this compound’s logP (-1.2) and plasma protein binding (85%) suggest favorable pharmacokinetics over 2-F-dATP (logP = -0.8, binding = 92%) .

- Spectroscopic Differentiation : Mass spectrometry (MS) and NMR reliably distinguish this compound from analogs via unique fragmentation patterns (e.g., m/z 505 → 305 for this compound vs. m/z 491 → 289 for 2-F-dATP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.